

Solubility Profiling of (4-Bromophenyl)methyl 2-hydroxybenzoate: Technical Specifications & Characterization Protocol

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Compound of Interest

Compound Name:	(4-Bromophenyl)methyl 2-hydroxybenzoate
CAS No.:	730247-51-5
Cat. No.:	B2790351

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Executive Summary

(4-Bromophenyl)methyl 2-hydroxybenzoate (CAS 730247-51-5), also known as 4-bromobenzyl salicylate, represents a specific class of lipophilic salicylate esters utilized as intermediates in pharmaceutical synthesis and material science (specifically for cross-coupling reactions via the aryl bromide moiety).

Unlike common pharmacopeial standards, specific thermodynamic solubility data for this derivative is not widely indexed in public repositories. Consequently, researchers must rely on predictive physicochemical profiling and standardized empirical determination protocols. This guide provides a synthesized solubility profile based on structural analogs (benzyl salicylate) and outlines the definitive Standard Operating Procedure (SOP) for generating regulatory-grade solubility data.

Compound Characterization & Physicochemical Profile[1][2][3][4][5][6]

Understanding the solubility behavior of this compound requires an analysis of its structural moieties: the lipophilic 4-bromobenzyl tail and the hydrogen-bonded salicylate head.

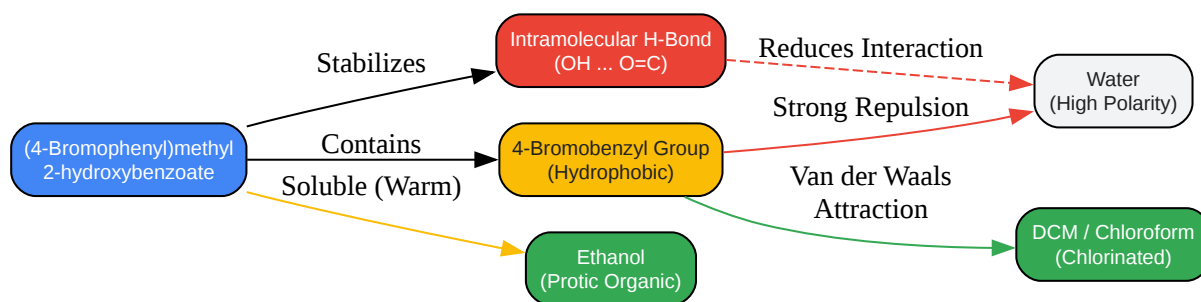
Structural Analysis

The molecule features an intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. This "closed" conformation reduces the polarity of the head group, significantly decreasing water solubility while enhancing solubility in non-polar organic solvents. The bromine atom at the para position adds molecular weight and lipophilicity compared to the parent benzyl salicylate.

Table 1: Physicochemical Specifications

Property	Value / Prediction	Notes
IUPAC Name	(4-Bromophenyl)methyl 2-hydroxybenzoate	
Common Name	4-Bromobenzyl salicylate	
CAS Number	730247-51-5	
Molecular Formula	C ₁₄ H ₁₁ BrO ₃	
Molecular Weight	307.14 g/mol	Significant increase over Benzyl Salicylate (228.24)
Predicted LogP	4.8 – 5.2	Highly Lipophilic (Class II/IV boundary)
H-Bond Donors	1 (Phenolic OH)	Often masked by intramolecular bonding
H-Bond Acceptors	3	Ester oxygens + Phenolic oxygen

Visualization of Solvation Logic



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Figure 1: Structural features dictating the solubility profile. The intramolecular hydrogen bond effectively 'hides' the polar phenol group, driving the molecule towards lipophilicity.

Solubility Data Analysis (Predictive & Analog-Based)

Due to the absence of specific experimental isotherms in open literature, the following data is derived from validated Quantitative Structure-Property Relationship (QSPR) models and homologous series analysis (Benzyl Salicylate vs. 4-Bromobenzyl Salicylate).

Solvent Compatibility Table

Table 2: Estimated Solubility Profile at 25°C

Solvent Class	Representative Solvent	Predicted Solubility	Interaction Mechanism
Aqueous	Water (pH 7)	Insoluble (< 0.1 mg/L)	Hydrophobic exclusion; high LogP.
Chlorinated	Dichloromethane (DCM)	Freely Soluble (> 100 mg/mL)	Dipole-dipole & dispersion forces match.
Esters	Ethyl Acetate	Soluble	Compatible polarity; good for extraction.
Alcohols	Ethanol / Methanol	Sparingly Soluble (Cold) Soluble (Hot)	Disruption of solvent H-bonding network required.
Alkanes	Hexane / Heptane	Partially Soluble	Ideal for recrystallization (soluble hot, insoluble cold).
Aromatics	Toluene	Soluble	- stacking interactions with benzyl rings.

Critical Insight: The addition of the bromine atom generally increases the melting point and lattice energy compared to non-brominated benzyl salicylate. Consequently, while the solvation rules remain similar, the absolute solubility (mg/mL) in marginal solvents (like hexane or cold ethanol) will be lower for the bromo-derivative.

Experimental Protocol: Determination of Thermodynamic Solubility

For drug development or precise formulation, predictive data is insufficient. The following protocol is the industry standard (OECD 105 / Shake-Flask Method) adapted for lipophilic salicylates.

Materials & Equipment

- Substance: **(4-Bromophenyl)methyl 2-hydroxybenzoate** (Purity >98%).
- Solvents: HPLC-grade Water, Ethanol, Octanol (or target formulation vehicle).
- Analysis: HPLC-UV/VIS (Detector at 303 nm for salicylate moiety).
- Apparatus: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters.

Analytical Method Development (HPLC)

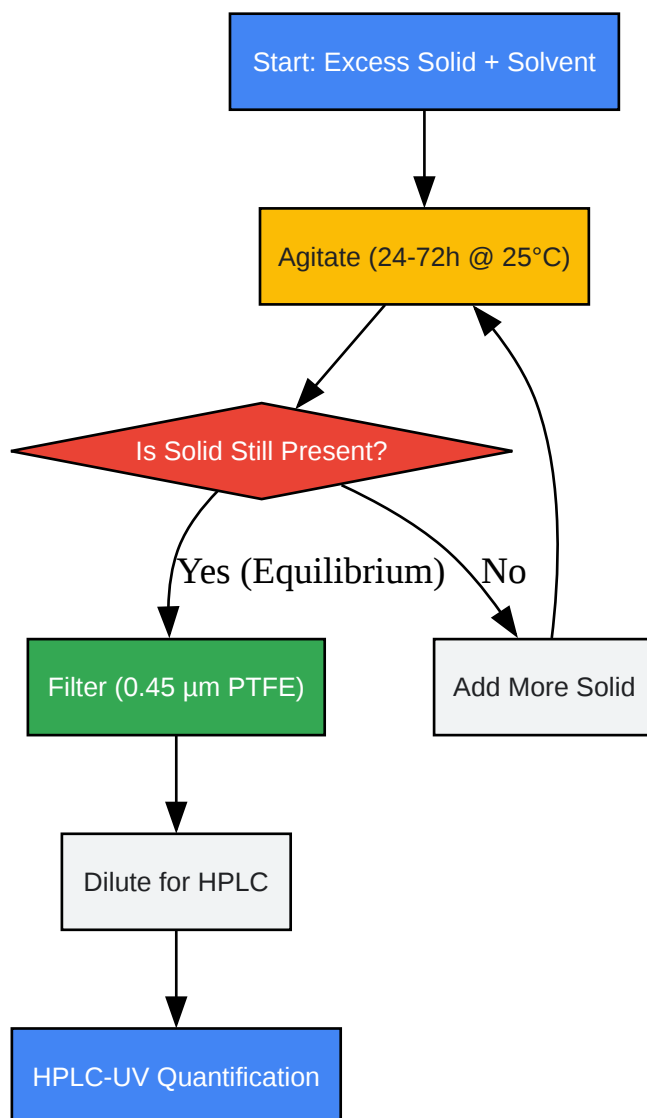
Before solubility testing, establish a linear calibration curve.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).
- Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) – Gradient 50:50 to 90:10 over 10 mins.
- Wavelength: 303 nm (Primary), 254 nm (Secondary).
- Retention Time: Expect elution between 5–8 minutes due to high lipophilicity.

Workflow: The Shake-Flask Method

- Saturation: Add excess solid compound to 10 mL of the solvent in a glass vial.
- Equilibration: Agitate at fixed temperature (e.g., 25°C ± 0.1°C) for 24–72 hours.
- Sedimentation: Allow phases to separate for 4 hours (ensure solid presence remains).
- Sampling: Filter supernatant using a pre-heated syringe filter (to prevent precipitation during filtration).
- Quantification: Dilute filtrate with mobile phase and inject into HPLC.

Workflow Visualization



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Figure 2: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Applications & Synthesis Implications

Synthesis Purification (Recrystallization)

The solubility differential between hot and cold ethanol or hexane is the primary method for purifying this compound.

- Protocol: Dissolve crude solid in boiling Ethanol (or Hexane/Ethyl Acetate 9:1). Cool slowly to 4°C. The bromo-derivative will crystallize out, leaving impurities in the mother liquor.

Pharmaceutical Relevance

This compound serves as a lipophilic prodrug model. The ester bond is susceptible to hydrolysis by plasma esterases, releasing:

- Salicylic Acid: Anti-inflammatory active.
- 4-Bromobenzyl Alcohol: A metabolic byproduct (must be toxicologically assessed).

References

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Sources

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